molecular formula C15H15ClN2O3 B12178398 8-chloro-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide

8-chloro-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12178398
M. Wt: 306.74 g/mol
InChI Key: DCKDEWLDTCLCPS-UHFFFAOYSA-N
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Description

8-chloro-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Chlorination: Introduction of the chlorine atom at the 8th position can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Amidation: The carboxylic acid group at the 3rd position can be converted to the carboxamide using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of an amine.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the quinoline core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation products: Oxidized derivatives of the tetrahydrofuran ring.

    Reduction products: Reduced quinoline derivatives.

    Substitution products: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug.

    Hydroxychloroquine: Another antimalarial drug with additional immunomodulatory effects.

Uniqueness

8-chloro-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is unique due to the presence of the tetrahydrofuran ring and the specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C15H15ClN2O3

Molecular Weight

306.74 g/mol

IUPAC Name

8-chloro-4-oxo-N-(oxolan-2-ylmethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C15H15ClN2O3/c16-12-5-1-4-10-13(12)17-8-11(14(10)19)15(20)18-7-9-3-2-6-21-9/h1,4-5,8-9H,2-3,6-7H2,(H,17,19)(H,18,20)

InChI Key

DCKDEWLDTCLCPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl

Origin of Product

United States

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